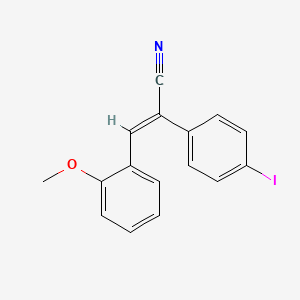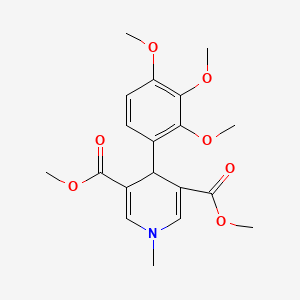![molecular formula C24H24N2O B5363306 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5363306.png)
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) and is known for its ability to enhance the remineralization of tooth enamel, making it a promising candidate for the development of dental treatments.
作用機序
The mechanism of action of 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide involves the formation of a complex between CPP and ACP. This complex can bind to the tooth surface, releasing calcium and phosphate ions that can promote remineralization. In addition, this compound can also inhibit the growth of bacteria that cause tooth decay, further enhancing its potential as a dental treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include an increase in the concentration of calcium and phosphate ions in the oral environment, inhibition of bacterial growth, and enhancement of the remineralization of tooth enamel. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of treatments for other oral diseases.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide in lab experiments is its ability to enhance the remineralization of tooth enamel, making it a valuable tool for studying the mechanisms of tooth decay and potential treatments. However, there are also limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the peptide.
将来の方向性
There are many potential future directions for research on 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide. These include the development of new dental treatments that incorporate this compound, the optimization of synthesis methods to improve the efficiency and yield of this compound production, and the investigation of the potential applications of this compound in other areas of medicine, such as the treatment of bone diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential limitations and side effects.
合成法
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide can be synthesized through a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the solid-phase synthesis of CPP, followed by the incorporation of ACP through a chemical reaction. The resulting this compound complex can then be purified and characterized using various analytical techniques.
科学的研究の応用
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential applications in the field of dentistry. Research has shown that this compound can enhance the remineralization of tooth enamel by increasing the concentration of calcium and phosphate ions in the oral environment. This makes it a promising candidate for the development of dental treatments that can prevent or reverse tooth decay.
特性
IUPAC Name |
1-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-23(24(14-4-5-15-24)21-6-2-1-3-7-21)26-22-10-8-19(9-11-22)18-20-12-16-25-17-13-20/h1-3,6-13,16-17H,4-5,14-15,18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJDJYNNDHOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)
![3-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]carbonyl}-6-isopropyl-2(1H)-pyridinone](/img/structure/B5363257.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5363271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363275.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363282.png)
![(3R*,3aR*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363285.png)
![3-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5363286.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5363301.png)
![(2R*,3S*,6R*)-3-phenyl-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5363303.png)

![N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)